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Compound Name:
N-(4-

bromobenzyl)cyclopropanamine

Cat. No.: B183676 Get Quote

N-(4-bromobenzyl)cyclopropanamine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of N-(4-bromobenzyl)cyclopropanamine. Due to the limited

availability of direct experimental data for this specific compound, this guide leverages data

from structurally similar molecules to provide a robust predictive profile. This document

includes detailed information on the compound's structure, identifiers, and computed

physicochemical properties. A detailed, plausible experimental protocol for its synthesis via

reductive amination is presented, along with predicted spectral data (¹H NMR, ¹³C NMR, IR,

and MS). Furthermore, the potential biological significance of this compound is discussed

based on the known activities of related cyclopropane and N-benzylamine derivatives. This

guide is intended to serve as a valuable resource for researchers interested in the potential

applications of N-(4-bromobenzyl)cyclopropanamine in medicinal chemistry and drug

discovery.
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N-(4-bromobenzyl)cyclopropanamine is a secondary amine containing a 4-bromobenzyl

group and a cyclopropyl moiety. While extensive experimental data for the free base is not

readily available in the public domain, its hydrochloride salt is commercially available.

Table 1: Chemical Identifiers for N-(4-bromobenzyl)cyclopropanamine and its Hydrochloride

Salt

Identifier
N-(4-
bromobenzyl)cyclopropan
amine (Free Base)

N-(4-
bromobenzyl)cyclopropan
amine Hydrochloride

IUPAC Name

N-(4-

bromobenzyl)cyclopropanamin

e

N-(4-

bromobenzyl)cyclopropanamin

e hydrochloride

CAS Number 70894-73-4 1158780-91-6[1]

Molecular Formula C₁₀H₁₂BrN C₁₀H₁₃BrClN[1]

Molecular Weight 226.11 g/mol 262.57 g/mol [1]

Canonical SMILES
C1CC1NC(C2=CC=C(Br)C=C

2)

C1CC1NC(C2=CC=C(Br)C=C

2).Cl

InChI

InChI=1S/C10H12BrN/c11-9-

3-1-8(2-4-9)7-12-10-5-6-10/h1-

4,10,12H,5-7H2

InChI=1S/C10H12BrN.ClH/c11

-9-3-1-8(2-4-9)7-12-10-5-6-

10;/h1-4,10,12H,5-7H2;1H

InChIKey
NFCBKJAOZHSQEX-

UHFFFAOYSA-N
Not Available

Table 2: Computed Physicochemical Properties of N-(4-bromobenzyl)cyclopropanamine
(Free Base)
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Property Value

XLogP3 2.9

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2

Exact Mass 225.0153 g/mol

Monoisotopic Mass 225.0153 g/mol

Topological Polar Surface Area 12 Å²

Heavy Atom Count 12

Formal Charge 0

Complexity 137

Note: These properties are computationally derived and may differ from experimental values.

Synthesis Protocol: Reductive Amination
A highly plausible and efficient method for the synthesis of N-(4-
bromobenzyl)cyclopropanamine is through the reductive amination of 4-bromobenzaldehyde

with cyclopropanamine. This two-step, one-pot reaction involves the formation of an

intermediate imine followed by its reduction to the desired secondary amine.

Reaction Scheme
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Reactants

Intermediate Product4-Bromobenzaldehyde

N-(4-bromobenzylidene)cyclopropanamine (Imine)

+

Cyclopropanamine

N-(4-bromobenzyl)cyclopropanamine
[Reducing Agent]

Click to download full resolution via product page

Caption: Synthesis of N-(4-bromobenzyl)cyclopropanamine.

Experimental Procedure
Materials:

4-Bromobenzaldehyde

Cyclopropanamine

Methanol (or other suitable solvent like Dichloromethane)

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

Glacial acetic acid (optional, as a catalyst for imine formation)

Anhydrous magnesium sulfate (or sodium sulfate)

Dichloromethane (for extraction)

Saturated sodium bicarbonate solution

Brine

Hydrochloric acid (for hydrochloride salt formation, if desired)
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Protocol:

Imine Formation:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde

(1 equivalent) in methanol.

To this solution, add cyclopropanamine (1.1 equivalents).

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine

formation.

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Reduction:

Once the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice

bath.

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

Caution: Hydrogen gas is evolved.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for an additional 2-3 hours, or until the reaction is complete as indicated by

TLC or GC-MS.

Work-up and Purification:

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude N-(4-bromobenzyl)cyclopropanamine.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrochloride Salt Formation (Optional):

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether

or ethyl acetate.

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through

the solution) until precipitation is complete.

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield

N-(4-bromobenzyl)cyclopropanamine hydrochloride as a solid.

Predicted Spectroscopic Data
While experimental spectra for N-(4-bromobenzyl)cyclopropanamine are not readily

available, the following are predictions based on the analysis of structurally similar compounds,

such as N-benzylcyclopropylamine and other 4-substituted benzyl derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
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Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)

Cyclopropyl-CH₂ 0.4 - 0.6 (m, 4H) 3 - 7

Cyclopropyl-CH 2.1 - 2.3 (m, 1H) 30 - 35

Benzyl-CH₂ 3.7 - 3.9 (s, 2H) 55 - 60

Aromatic-CH (ortho to CH₂) 7.2 - 7.4 (d, 2H) 129 - 131

Aromatic-CH (ortho to Br) 7.4 - 7.6 (d, 2H) 131 - 133

Aromatic-C (ipso to CH₂) - 139 - 141

Aromatic-C (ipso to Br) - 120 - 122

NH 1.5 - 2.5 (br s, 1H) -

Infrared (IR) Spectroscopy:

N-H stretch: A weak to medium band is expected in the region of 3300-3500 cm⁻¹.

C-H stretch (aromatic): Peaks are expected just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.

C=C stretch (aromatic): Bands are expected in the 1600-1450 cm⁻¹ region.

C-N stretch: A band is expected in the 1250-1020 cm⁻¹ region.

C-Br stretch: A strong band is expected in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak at m/z 225 and 227 in an approximate 1:1 ratio, characteristic of the

presence of a single bromine atom.

Fragmentation: A prominent fragment is expected at m/z 170/172, corresponding to the 4-

bromobenzyl cation, formed by the loss of the cyclopropylamine radical. Another significant
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fragment would be at m/z 91, corresponding to the tropylium ion, a common fragment for

benzyl compounds.

Potential Biological Activity and Signaling Pathways
Direct biological studies on N-(4-bromobenzyl)cyclopropanamine have not been reported in

the available literature. However, the structural motifs present in the molecule, namely the

cyclopropane ring and the N-benzylamine core, are found in numerous biologically active

compounds. This suggests that N-(4-bromobenzyl)cyclopropanamine could be a valuable

scaffold for drug discovery.

Insights from Cyclopropane-Containing Compounds
The cyclopropane ring is a key structural feature in many bioactive molecules due to its unique

conformational rigidity and electronic properties.[2][3][4] Derivatives containing this moiety have

demonstrated a wide array of biological activities, including:

Antimicrobial and Antifungal Activity: Numerous cyclopropane-containing compounds have

been reported to exhibit significant antibacterial and antifungal properties.[4]

Anticancer Activity: The rigid nature of the cyclopropane ring can lead to specific interactions

with biological targets, and several derivatives have been investigated for their

antiproliferative effects on various cancer cell lines.[3]

Enzyme Inhibition: The strained ring system can mimic transition states of enzymatic

reactions, leading to potent enzyme inhibitors.

Insights from N-Benzylamine Derivatives
The N-benzylamine scaffold is also a common feature in many pharmacologically active

compounds. The nature and position of substituents on the benzyl ring can significantly

influence the biological activity. N-benzyl substituted compounds have shown potential as:

Antiproliferative Agents: Certain N-benzyl-substituted aminodiols have demonstrated

remarkable antiproliferative activity against various cancer cell lines.[5]

Given these precedents, it is plausible that N-(4-bromobenzyl)cyclopropanamine could

exhibit antimicrobial or anticancer properties. The presence of the bromine atom on the phenyl
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ring could further enhance its biological activity through halogen bonding or by modifying its

lipophilicity and metabolic stability.

Potential Signaling Pathway Interactions
While no specific signaling pathways have been identified for N-(4-
bromobenzyl)cyclopropanamine, a general workflow for investigating its potential biological

activity and identifying target pathways is presented below.
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Initial Screening

Activity Confirmation

Mechanism of Action

N-(4-bromobenzyl)cyclopropanamine

In vitro biological screening
(e.g., antimicrobial, anticancer assays)

Active Compound Identified

Dose-response studies
(IC50/MIC determination)

Target Identification
(e.g., proteomics, genetic screens)

Pathway Analysis
(e.g., Western blot, reporter assays)

Identification of modulated
signaling pathways
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Caption: Experimental workflow for biological activity assessment.

Conclusion
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N-(4-bromobenzyl)cyclopropanamine is a chemical entity with potential for further

investigation in the field of drug discovery. This technical guide has provided a comprehensive

overview of its known and predicted chemical properties, a detailed synthesis protocol, and an

exploration of its potential biological activities based on its structural components. The

information presented herein is intended to facilitate future research into this promising

compound and its derivatives. Further experimental validation of the predicted properties and

biological activities is warranted to fully elucidate the therapeutic potential of N-(4-
bromobenzyl)cyclopropanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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